molecular formula C20H22O7 B1605019 Oxydipropylene disalicylate CAS No. 55940-73-3

Oxydipropylene disalicylate

Cat. No.: B1605019
CAS No.: 55940-73-3
M. Wt: 374.4 g/mol
InChI Key: HSUZMJLDSUYWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxydipropylene disalicylate (CAS 55940-73-3) is a disalicylate ester derived from oxydipropylene (a dipropylene glycol ether) and salicylic acid. The compound features a central oxygen-bridged dipropylene backbone esterified with two salicylate groups.

Properties

CAS No.

55940-73-3

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

1-[2-(2-hydroxybenzoyl)oxypropoxy]propan-2-yl 2-hydroxybenzoate

InChI

InChI=1S/C20H22O7/c1-13(26-19(23)15-7-3-5-9-17(15)21)11-25-12-14(2)27-20(24)16-8-4-6-10-18(16)22/h3-10,13-14,21-22H,11-12H2,1-2H3

InChI Key

HSUZMJLDSUYWEM-UHFFFAOYSA-N

SMILES

CC(COCC(C)OC(=O)C1=CC=CC=C1O)OC(=O)C2=CC=CC=C2O

Canonical SMILES

CC(COCC(C)OC(=O)C1=CC=CC=C1O)OC(=O)C2=CC=CC=C2O

Other CAS No.

55940-73-3

Origin of Product

United States

Comparison with Similar Compounds

Oxydipropylene Dilaurate (CAS 94108-27-7)

  • Structure : Shares the oxydipropylene backbone but is esterified with lauric acid instead of salicylic acid.
  • Properties : The laurate ester’s long alkyl chain enhances lipophilicity, making it suitable as a lubricant or surfactant. In contrast, oxydipropylene disalicylate’s aromatic salicylate groups may confer antimicrobial or UV-stabilizing properties.
  • Applications: Primarily industrial, whereas this compound’s phenolic groups could enable niche biomedical or preservative uses .

Bisphenol A Disalicylate

  • Structure: Features a bisphenol A (4,4'-isopropylidenediphenol) core esterified with salicylic acid.
  • Properties: The rigid bisphenol backbone provides thermal stability, often utilized in polymer coatings or resins. This compound’s flexible propylene chain may improve solubility in polar solvents but reduce thermal resistance.
  • Applications: Bisphenol A derivatives are common in plastics; this compound’s applications remain less defined but could involve biodegradable materials due to its ester linkages .

Bacitracin Methylene Disalicylate (BMD)

  • Structure : A polypeptide antibiotic (bacitracin) complexed with disalicylate via a methylene bridge.
  • Properties : BMD’s antimicrobial activity stems from bacitracin’s inhibition of cell wall synthesis, while the disalicylate enhances stability and bioavailability. This compound lacks the polypeptide moiety, limiting direct antimicrobial efficacy.
  • Applications : BMD is widely used in veterinary medicine to promote intestinal health in livestock (e.g., turkeys and rabbits) .

Comparative Data Table

Compound CAS Number Backbone Ester Groups Key Properties Applications
This compound 55940-73-3 Oxydipropylene Salicylate Moderate solubility, potential antimicrobial activity Industrial formulations, R&D
Oxydipropylene Dilaurate 94108-27-7 Oxydipropylene Lauric acid High lipophilicity Lubricants, surfactants
Bisphenol A Disalicylate Not provided Bisphenol A Salicylate Thermal stability, rigidity Polymer resins, coatings
Bacitracin Methylene Disalicylate Not provided Polypeptide + methylene Salicylate Antimicrobial, enhanced stability Veterinary antimicrobial agent

Research Findings and Functional Insights

Antimicrobial Activity

  • BMD : Demonstrated efficacy in modulating gut microbiota and improving intestinal health in weaned rabbits at doses of 50–150 mg/kg feed . This compound’s salicylate groups may exhibit mild antimicrobial effects, but its lack of a bioactive peptide limits therapeutic utility.
  • Bisphenol A Disalicylate: No direct antimicrobial data, but salicylate esters are known for preservative properties in polymers .

Solubility and Bioavailability

  • This compound’s glycol backbone enhances water solubility compared to BMD’s polypeptide complex, which requires methanol/ethanol mixtures for HPLC analysis . Bisphenol A disalicylate’s hydrophobicity restricts it to non-aqueous applications.

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